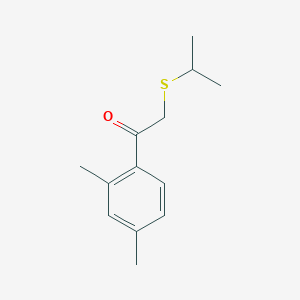

1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C13H18OS |

|---|---|

Molekulargewicht |

222.35 g/mol |

IUPAC-Name |

1-(2,4-dimethylphenyl)-2-propan-2-ylsulfanylethanone |

InChI |

InChI=1S/C13H18OS/c1-9(2)15-8-13(14)12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3 |

InChI-Schlüssel |

SNDQHCTZBHLQFR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(=O)CSC(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation to Form 2-Chloro-1-(2,4-dimethylphenyl)ethan-1-one

A key intermediate in the synthesis of 1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one is 2-chloro-1-(2,4-dimethylphenyl)ethan-1-one . This intermediate is typically prepared by Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with chloroacetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst.

-

- Reagents: p-xylene, chloroacetyl chloride, aluminum chloride

- Temperature: 12–15°C during addition, then room temperature for reaction completion

- Solvent: Excess p-xylene acts as both reagent and solvent

- Workup: Quenching with ice water and hydrochloric acid to separate organic phase containing the product

Example procedure (adapted from patent DE102004005318A1):

Step Reagents/Conditions Details 1 Mix 800 g p-xylene with 226 g chloroacetyl chloride Stir at 12–15°C 2 Add 293.2 g aluminum chloride slowly over 75 min Maintain temperature 12–15°C 3 Stir for 2 hours at 12–15°C, then 30 min at room temperature 4 Quench with 3000 mL ice water and 70 g conc. HCl Separate organic phase

This step yields 2-chloro-1-(2,4-dimethylphenyl)ethan-1-one dissolved in p-xylene, ready for further transformation.

Nucleophilic Substitution to Introduce Isopropylthio Group

The next critical step is substitution of the chlorine atom in the 2-chloro-1-(2,4-dimethylphenyl)ethan-1-one intermediate with an isopropylthio group (-S-isopropyl). This is typically achieved by reaction with isopropylthiol or a suitable isopropylthiolate salt under nucleophilic substitution conditions.

-

- Reagents: 2-chloro-1-(2,4-dimethylphenyl)ethan-1-one, isopropylthiol or isopropylthiolate

- Solvent: Polar aprotic solvents or neat conditions depending on scale

- Temperature: Mild heating to promote substitution

- Base: Sometimes a base is added to deprotonate the thiol and generate the nucleophilic thiolate anion

General reaction :

$$

\text{2-chloro-1-(2,4-dimethylphenyl)ethan-1-one} + \text{(CH}3)2\text{CH-SH} \rightarrow \text{1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one} + HCl

$$

This step forms the target compound 1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one.

Purification and Characterization

After synthesis, the product is typically purified by standard organic methods such as:

- Extraction with organic solvents

- Washing with aqueous solutions to remove inorganic salts and acids

- Drying over anhydrous agents

- Column chromatography or recrystallization to achieve high purity

Characterization is done by:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental analysis

Summary Table of Preparation Steps

| Step Number | Intermediate/Product | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | 2-Chloro-1-(2,4-dimethylphenyl)ethan-1-one | p-xylene, chloroacetyl chloride, AlCl3, 12–15°C, then RT | Friedel-Crafts acylation |

| 2 | 1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one | Isopropylthiol or thiolate, polar aprotic solvent, mild heat | Nucleophilic substitution of Cl by S-iPr |

| 3 | Purified final product | Extraction, drying, chromatography | Confirm purity by NMR, MS, IR |

Additional Notes and Research Data

- The Friedel-Crafts acylation step is well-established and scalable, providing good yields of the chloro-ketone intermediate.

- The nucleophilic substitution with isopropylthiol requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

- No direct asymmetric synthesis or chiral resolution methods are typically necessary for this compound as it is achiral.

- Patent literature (e.g., DE102004005318A1) provides detailed procedural examples supporting these methods.

- No significant alternative routes or enzymatic methods have been reported for this specific compound, though related aromatic ketones may be prepared by biocatalytic methods in other contexts.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable solvents and temperature control.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanone derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Efficiency : Bromination of 1-(2,4-dimethylphenyl)ethan-1-one () achieves 90% yield, suggesting robust methods for functionalizing the ketone backbone .

- Biological Activity : Thioether-containing analogs are less explored than triazole derivatives but offer unique hydrophobic interactions in drug design. For example, isopropylthio groups may improve membrane permeability in antifungal candidates .

- Safety Considerations : Precursors like 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one () require careful handling due to reactivity and toxicity, implying similar precautions for the target compound .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:

- Step 1: React 2,4-dimethylacetophenone (CAS 89-74-7) with a thiolating agent like isopropyl mercaptan in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .

- Step 2: Optimize yield by controlling temperature (60–80°C) and reaction time (6–12 hours). Monitor progress via TLC or HPLC.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achievable by slow addition of the thiol agent to minimize side reactions .

Advanced: How can computational modeling elucidate the electronic effects of the 2,4-dimethylphenyl group on the thioether moiety’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites influenced by electron-donating methyl groups .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO, water) to assess stability of the thioether bond under physiological conditions. Compare with experimental NMR data to validate simulations .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm, split due to 2,4-substitution) and isopropylthio methyl groups (δ 1.2–1.4 ppm) .

- IR Spectroscopy: Confirm carbonyl (C=O) stretch (~1680 cm⁻¹) and C-S bond (~650 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 236.1 (calculated for C₁₃H₁₈OS) .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo biological activity data for sulfur-containing aromatic ketones?

Methodological Answer:

- Pharmacokinetic Studies: Assess metabolic stability using liver microsomes. For example, track thioether oxidation metabolites via LC-MS .

- Dose-Response Analysis: Compare IC₅₀ values in cell lines (e.g., HepG2) with in vivo efficacy in murine models. Adjust formulations (e.g., PEGylation) to improve bioavailability .

Basic: What stability considerations are essential for handling and storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thioether group.

- Moisture Control: Use desiccants (silica gel) in storage containers to avoid hydrolysis.

- Thermal Stability: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced: What mechanistic insights explain the influence of methyl substituents on electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

- Electronic Effects: Methyl groups at 2- and 4-positions activate the phenyl ring via +I effects, directing EAS to the 5-position. Validate using nitration (HNO₃/H₂SO₄) and analyze regioselectivity via ¹H NMR .

- Kinetic Studies: Compare reaction rates of bromination (Br₂/FeBr₃) between substituted and unsubstituted analogs. Use stopped-flow UV-Vis to track intermediate formation .

Basic: What derivatives of this compound have been explored for biological activity, and how do structural modifications impact efficacy?

Methodological Answer:

- Derivative Synthesis: Replace isopropylthio with methylthio or tert-butylthio groups. Assess antimicrobial activity via disk diffusion assays (e.g., E. coli, S. aureus) .

- SAR Analysis: Increased hydrophobicity (e.g., tert-butyl) enhances membrane permeability but may reduce solubility. Balance logP values (2.5–3.5) for optimal bioavailability .

Advanced: How can X-ray crystallography validate the molecular conformation of this compound in solid-state studies?

Methodological Answer:

- Crystallization: Use vapor diffusion (ethanol/water) to grow single crystals. Confirm space group and unit cell parameters via SHELX refinement .

- Torsion Angle Analysis: Compare dihedral angles between the phenyl and thioether moieties with DFT-optimized structures. Discrepancies >5° suggest packing forces influencing conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.